(S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine (S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19834866
InChI: InChI=1S/C9H11BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2/t7-/m0/s1
SMILES:
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol

(S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC19834866

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
IUPAC Name 2-bromo-6-[(2S)-pyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C9H11BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2/t7-/m0/s1
Standard InChI Key OXMSTXNPMORHBL-ZETCQYMHSA-N
Isomeric SMILES C1C[C@H](NC1)C2=NC(=CC=C2)Br
Canonical SMILES C1CC(NC1)C2=NC(=CC=C2)Br

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a pyridine ring functionalized with bromine and a pyrrolidine group. The pyridine ring provides aromaticity and electronic heterogeneity, while the bromine atom serves as a leaving group in substitution reactions . The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces stereochemical complexity. The (S)-configuration at the pyrrolidine’s chiral center is critical for asymmetric synthesis and biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H11BrN2\text{C}_9\text{H}_{11}\text{BrN}_2
Molecular Weight227.10 g/mol
InChIKeyHFHUQKSKYTXHOJ-QMMMGPOBSA-N
SMILES NotationC1CC@HC2=CN=C(C=C2)Br

Crystallographic Insights

X-ray diffraction studies of related pyridine-pyrrolidine hybrids reveal that the pyrrolidine ring adopts an envelope conformation, with the chiral center deviating from planarity by approximately 0.3 Å . This conformational flexibility influences packing in the solid state, as evidenced by the orthorhombic crystal system (space group P212121P2_12_12_1) observed in analogous compounds .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine typically involves a two-step sequence:

  • Bromination of 2-Aminopyridine: Electrophilic aromatic substitution introduces bromine at the 2-position using PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide).

  • Pyrrolidine Incorporation: A Buchwald-Hartwig amination or Ullmann coupling attaches the pyrrolidine group, with chiral auxiliaries ensuring enantioselectivity .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
BrominationPBr3\text{PBr}_3, 80°C, 12h78%
AminationCuI\text{CuI}, L-Proline, 100°C65%

Process Optimization

Yields improve to >85% when using continuous flow reactors, which enhance heat transfer and reduce side reactions. Solvent selection (e.g., DMF vs. THF) significantly affects reaction kinetics, with polar aprotic solvents favoring nucleophilic displacement .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 313.7±42.0C313.7 \pm 42.0^\circ \text{C} at 760 mmHg and a flash point of 143.5±27.9C143.5 \pm 27.9^\circ \text{C} . These properties necessitate careful handling in high-temperature reactions to prevent decomposition.

Solubility and Partitioning

With a calculated logP\log P of 1.09 , the compound demonstrates moderate lipophilicity, enabling penetration through biological membranes. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents like DMSO for biological assays .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions (K2CO3\text{K}_2\text{CO}_3, DMF, 60°C). This reactivity underpins its utility in constructing polycyclic frameworks for drug candidates.

Catalytic Asymmetric Hydrogenation

In a landmark application, iridium complexes derived from this compound catalyze the asymmetric hydrogenation of 2-pyridyl imines with 99% enantiomeric excess, enabling efficient synthesis of nicotine derivatives .

Table 3: Representative Reactions

Reaction TypeConditionsProduct Application
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3Biaryl ligands for catalysis
Reductive AminationNaBH4\text{NaBH}_4, MeOHNeuroactive amine analogs

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